N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-27-11-4-5-14(28-2)12(8-11)23-17(25)9-16-18(26)24-13-7-10(19(20,21)22)3-6-15(13)29-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUGDPAYEDHNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring a benzothiazine core with a trifluoromethyl group, which enhances its biological activity. The general formula is , and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group, which may influence its pharmacokinetic properties.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds often exhibit antimicrobial properties. For instance, studies have shown that related thiazine derivatives possess significant antibacterial and antifungal activities against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Activity | Pathogen | IC50 (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 |
| Antifungal | Candida albicans | 10.0 |
2. Antitumor Activity
The compound has been investigated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were in the low micromolar range, suggesting potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.5 |
| HeLa | 3.0 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to certain enzymes involved in metabolic processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
- Signal Transduction Modulation : It may affect signaling pathways related to inflammation and cell proliferation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound demonstrated notable activity with MIC values lower than those of conventional antibiotics used as controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide. The compound has been tested against various cancer cell lines, demonstrating notable efficacy.
Case Studies and Findings
- In vitro evaluations showed that this compound exhibits significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its anticancer efficacy .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary results indicate that it possesses substantial antimicrobial effects against various pathogens.
- The compound was evaluated for its activity against Mycobacterium tuberculosis and other bacterial strains. It showed promising results in inhibiting the growth of these pathogens .
- Studies using disc diffusion methods revealed that this compound exhibited better activity against gram-positive bacteria compared to gram-negative strains .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzothiazine core or the acetamide group may enhance its biological activity and reduce potential side effects.
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Alters binding affinity to target proteins |
| Variation in acetamide group | Influences solubility and bioavailability |
Drug Development Potential
The unique chemical structure of this compound positions it as a candidate for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues based on substituent variations, ring conformation, and synthetic relevance.
Table 1: Structural and Functional Comparison
Substituent Effects
- Aryl Group Modifications: The 2,5-dimethoxyphenyl group in the target compound introduces stronger hydrogen-bonding capacity compared to the 2,5-dimethylphenyl group in . Methoxy groups enhance solubility in polar solvents, whereas methyl groups increase hydrophobicity. This contrasts with the unsubstituted benzothiazine in , which lacks such electronic modulation.
Trifluoromethyl vs. Hydrogen :
Ring Conformation and Puckering
The benzothiazine ring’s puckering (non-planarity) is critical for intermolecular interactions. Cremer and Pople’s puckering parameters can quantify deviations from planarity. For example:
- In the target compound, the 3-oxo group likely induces a boat conformation in the dihydrobenzothiazine ring, similar to the structure reported in .
- The trifluoromethyl group at position 6 may sterically hinder ring flattening, creating a distinct puckering amplitude compared to the dimethylphenyl analogue .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide with high purity?
- Methodology :
- Reaction Optimization : Use controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Evidence from analogous acetamide syntheses suggests that slow addition of reagents and inert atmospheres (N₂/Ar) improve yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended. Monitor purity via TLC and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the dimethoxyphenyl and trifluoromethyl groups. COSY or NOESY may clarify spatial arrangements of substituents .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., ESI+ or MALDI-TOF).
- X-ray Crystallography : For unambiguous structural determination, grow single crystals using slow evaporation (e.g., in DCM/hexane). SHELXL/SHELXTL software is widely used for refinement .
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varied pH, light, and temperature. Compare with non-fluorinated analogs to isolate CF₃ effects .
- Reactivity Screening : Test nucleophilic/electrophilic reactions (e.g., hydrolysis under acidic/basic conditions). The CF₃ group’s electron-withdrawing nature may reduce electron density at the benzothiazin ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines. Address batch-to-batch variability via rigorous QC (e.g., ≥95% purity by HPLC) .
- Computational Modeling : Perform molecular docking to identify binding interactions with targets (e.g., kinases or GPCRs). Compare with structurally similar compounds to validate mechanisms .
Q. How can the benzothiazin core be modified to enhance target selectivity in drug discovery?
- Methodology :
- SAR Studies : Synthesize derivatives with substituent variations (e.g., replacing CF₃ with Cl or CH₃). Test activity against related targets (e.g., kinase panels) .
- Metabolic Profiling : Use microsomal assays (e.g., human liver microsomes) to assess stability and metabolite formation. LC-MS/MS tracks degradation pathways .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?
- Methodology :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map pathway perturbations. Validate hits via CRISPR/Cas9 knockouts .
- In Vivo Models : Use transgenic animals or xenografts for pharmacokinetics (e.g., bioavailability, half-life). Monitor toxicity via histopathology and serum biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
